![molecular formula C19H16ClN3OS B2641779 1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline CAS No. 851132-75-7](/img/structure/B2641779.png)
1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” is a chemical compound with potential for scientific research. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
Imidazole, a component of the compound, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Anticancer Properties
Indole derivatives have garnered significant attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound on cancer cells, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies reveal interactions with key cellular pathways, making it a promising candidate for further investigation in cancer therapy .
Antimicrobial Activity
The thioacetylindoline scaffold exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against bacteria, fungi, and even drug-resistant strains. Researchers are keen on understanding its mode of action and optimizing its structure for enhanced efficacy .
Anti-Inflammatory Effects
Indole-based compounds often possess anti-inflammatory properties. “1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Neuroprotective Potential
Indole derivatives have been investigated for their neuroprotective effects. They may play a role in preventing neurodegenerative diseases by influencing neurotransmitter systems, oxidative stress, and neuroinflammation. Further studies are needed to unravel their precise mechanisms .
Antiviral Applications
Researchers have explored the antiviral activity of indole-based compounds. While specific studies on our compound are limited, its structural features suggest potential interactions with viral proteins or enzymes. Investigating its efficacy against specific viruses could yield valuable insights .
Molecular Probes and Imaging Agents
Indole derivatives can serve as molecular probes and imaging agents. Their fluorescent properties make them useful for visualizing cellular processes, protein localization, and receptor binding. Researchers have synthesized various indole-based probes for bioimaging applications .
Drug Design and Medicinal Chemistry
The unique structure of “1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” offers opportunities for drug design. Medicinal chemists can modify its functional groups to optimize pharmacokinetics, bioavailability, and target specificity. Computational studies aid in predicting its binding affinity to relevant receptors .
Natural Product Synthesis
Indole derivatives are prevalent in natural products and alkaloids. Researchers explore novel synthetic methods to access these compounds efficiently. Our compound’s indoline moiety contributes to the diversity of alkaloid structures, making it an exciting area of investigation .
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-15-5-3-6-16(12-15)22-11-9-21-19(22)25-13-18(24)23-10-8-14-4-1-2-7-17(14)23/h1-7,9,11-12H,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMJEBCCYHFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

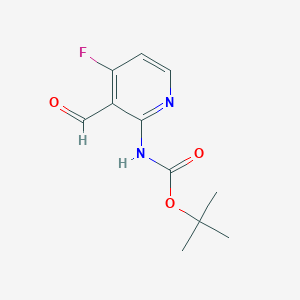
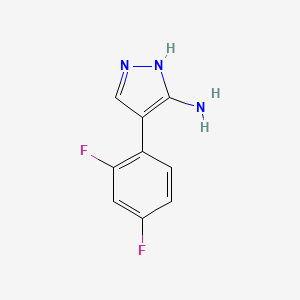
![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2641699.png)
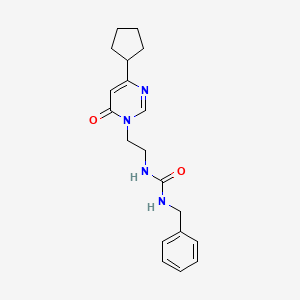

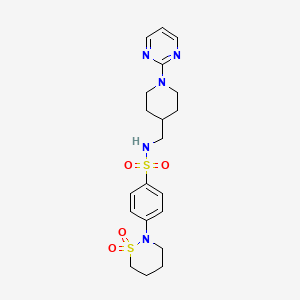


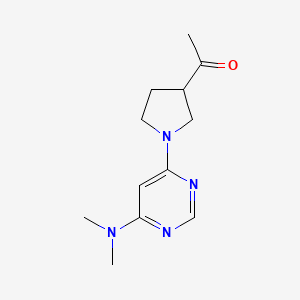
![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2641713.png)

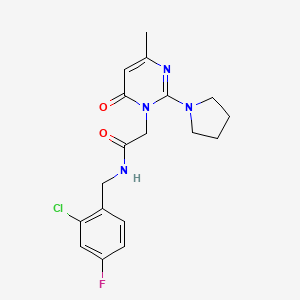
![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2641718.png)
